Sequence Conservation and Cross-Reactivity Profile
M protein demonstrates intermediate sequence conservation between highly conserved N protein and highly variable S protein. Quantitative analysis of amino acid similarity across coronaviruses reveals that SARS-CoV-2 M protein shares 89.1% identity with SARS-CoV M protein, 90.9% with bat RaTG13, and only 38.7% with MERS-CoV M protein [1]. This contrasts sharply with S protein, which undergoes rapid antigenic drift and requires variant-specific updates for vaccine efficacy. The CIM-834 inhibitor binding pocket within M protein shows differential conservation: residues within 5 Å of the bound compound are more highly conserved than the overall M protein sequence across seven human coronaviruses [2].
| Evidence Dimension | Amino acid sequence identity across coronavirus species |
|---|---|
| Target Compound Data | SARS-CoV-2 M protein: 89.1% identity with SARS-CoV M, 90.9% with RaTG13, 38.7% with MERS-CoV |
| Comparator Or Baseline | S protein: rapid variant evolution requiring frequent vaccine updates; N protein: most conserved, used as diagnostic antigen |
| Quantified Difference | M protein identity with SARS-CoV M (89.1%) vs. MERS-CoV M (38.7%) demonstrates genus-level but not pan-coronavirus conservation |
| Conditions | Bioinformatic sequence alignment of M protein amino acid sequences from GenBank |
Why This Matters
This conservation pattern positions M protein as a sarbecovirus/subgenus-specific antigen suitable for cross-reactive diagnostics without the hypervariability of S protein or the excessive cross-reactivity of N protein.
- [1] Amino acid similarities of the M protein among different coronaviruses. Nan Fang Yi Ke Da Xue Xue Bao, 2020, 40(2):152-158. PMC7086142. View Source
- [2] Extended Data Fig. 9: Conservation of the CIM-834 binding pocket in M protein of human coronaviruses. Nature, 2025. View Source
